4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound with a unique structure that includes a thiazinane ring
Preparation Methods
The synthesis of 4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of phenethylamine with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures and catalysts to ensure the formation of the desired thiazinane ring structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where functional groups on the phenethyl or thiazinane ring are replaced with other groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione can be compared with other similar compounds, such as:
4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dioxide: This compound has an additional oxygen atom, which may alter its chemical and biological properties.
4-Phenethyl-1lambda~6~,4-thiazinane-1,1-thione:
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications .
Properties
IUPAC Name |
4-(2-phenylethyl)-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-16(15)10-8-13(9-11-16)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNRYYODYCEWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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